molecular formula C8H6Br2O B1335383 4-Bromomethyl benzoyl bromide CAS No. 876-07-3

4-Bromomethyl benzoyl bromide

Cat. No.: B1335383
CAS No.: 876-07-3
M. Wt: 277.94 g/mol
InChI Key: VUYGJYAPDGKPBF-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Applications

4-Bromomethyl benzoyl bromide serves as a crucial building block in the synthesis of various organic compounds. Its reactivity stems from the presence of both bromomethyl and benzoyl groups, allowing it to undergo multiple types of reactions:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
  • Hydrolysis : In the presence of water or alcohols, it hydrolyzes to form 4-bromomethyl benzoic acid.
  • Reduction : It can be reduced to 4-methylbenzoyl bromide using reducing agents like lithium aluminum hydride.

Biological Applications

The compound has garnered attention for its biological activities, particularly in modifying biomolecules and developing pharmaceutical agents.

Protein Modification

This compound can acylate proteins, which influences their stability and functionality. This property is essential for studying protein interactions and dynamics. For example, a study demonstrated that acylation could significantly alter protein behavior, providing insights into protein structure-function relationships.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A notable study synthesized various substituted derivatives and evaluated their activity against different microbial strains. The findings highlighted structure-activity relationships (SAR) that guide the design of more potent antimicrobial agents.

Drug Development

The compound acts as an intermediate in synthesizing several pharmaceuticals, including anticancer and antiviral drugs. Its ability to modify biological targets makes it a candidate for drug discovery initiatives targeting specific diseases.

Case Studies

  • Antimicrobial Properties :
    • A study focused on synthesizing 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives using this compound as a key building block. The researchers established SAR by varying substituents, leading to compounds with enhanced antimicrobial efficacy against specific strains.
  • Protein Acylation :
    • Another investigation examined the use of this compound for protein modification through acylation. The results indicated that such modifications could significantly impact protein functionality, thus aiding in understanding protein dynamics within biological systems.

Comparison with Similar Compounds

Biological Activity

4-Bromomethyl benzoyl bromide (CAS 876-07-3), a para-substituted benzoyl bromide, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C8_8H6_6Br2_2O
  • Molecular Weight : 277.94 g/mol
  • Boiling Point : 100-112 °C at 0.5 mmHg
  • Melting Point : 57-61 °C

This compound is characterized by its dual reactivity, possessing both a bromomethyl and a benzoyl group, which allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and hydrolysis .

The primary mode of action for this compound involves bromination , where the bromine atom in the compound substitutes for a hydrogen atom in target molecules. This reaction leads to the formation of new compounds that can exhibit varied biological activities. The compound can modify biomolecules such as proteins and nucleic acids, significantly influencing their structure and function .

Biological Applications

This compound is utilized in several biological contexts:

  • Protein Modification : It can acylate proteins, impacting their stability and function. This property is crucial for studying protein interactions and functions.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. The introduction of various substituents on the benzamide derivatives has been shown to affect their potency against different microbial strains .
  • Drug Development : It serves as an intermediate in synthesizing various pharmaceuticals, including anticancer and antiviral agents .

Case Studies

  • Antimicrobial Properties :
    A study investigated the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives using this compound as a key building block. The researchers established structure-activity relationships (SAR) by varying substituents on the benzamide derivatives, leading to the identification of compounds with enhanced antimicrobial activity.
  • Protein Acylation :
    Another study highlighted the use of this compound in modifying proteins through acylation. This modification was shown to influence protein functionality, providing insights into protein dynamics and interactions within biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Activity
4-Bromomethyl benzoic acidCarboxylic acid derivativeAntimicrobial activity
4-Bromomethyl benzyl bromideBenzyl derivativeNucleophilic substitution reactions
4-Methoxybenzyl bromideMethoxy-substituted compoundVaries; less reactive than benzoyl

The comparison highlights the unique position of this compound due to its dual functional groups, allowing it to engage in diverse chemical reactions not available to its analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromomethyl benzoyl bromide in a laboratory setting?

Basic Research Question
A common method involves the bromination of 4-methylbenzoyl chloride using bromine (Br₂) or HBr under controlled conditions. For example:

Bromination : React 4-methylbenzoyl chloride with bromine in the presence of a radical initiator (e.g., AIBN) at 80–100°C in anhydrous CCl₄ .

Purification : Distill under reduced pressure (100–112°C at 0.5 mmHg) and recrystallize from non-polar solvents (e.g., hexane) to achieve >96% purity .
Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, as the compound is moisture-sensitive. Monitor reaction progress via TLC or GC-MS.

Q. What safety precautions are essential when handling this compound?

Basic Research Question
this compound is highly corrosive and moisture-sensitive. Critical precautions include:

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation of vapors .
  • First Aid : For skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in amber glass bottles under anhydrous conditions (e.g., molecular sieves) at 2–8°C .

Q. How can reaction mechanisms involving this compound be elucidated using spectroscopic and computational methods?

Advanced Research Question
Mechanistic Studies :

  • NMR Spectroscopy : Track reaction intermediates by observing chemical shifts of the benzoyl bromide group (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR) and bromomethyl protons (δ ~4.5–5.0 in ¹H NMR) .
  • DFT Calculations : Model transition states using software like Gaussian to predict regioselectivity in nucleophilic acyl substitutions (e.g., attack by amines or alcohols) .
    Example : Huang et al. (2007) combined experimental kinetics with DFT to explain enantioselective additions catalyzed by Ti(IV) complexes, demonstrating how steric effects dominate reaction pathways .

Q. How to address contradictions in reported reaction yields when using this compound as an acylating agent?

Advanced Research Question
Discrepancies in yields (e.g., 60–95%) often arise from:

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions (e.g., hydrolysis). Compare with non-polar solvents (toluene) .

Temperature Control : Exothermic reactions require precise cooling (e.g., -78°C for kinetic enolate formation vs. 25°C for thermodynamic control) .

Substrate Purity : Residual moisture or impurities (e.g., unreacted 4-methylbenzoyl chloride) can reduce yields. Validate purity via HPLC or Karl Fischer titration .
Case Study : Knop et al. (2010) optimized PEGylation reactions by pre-drying substrates and using molecular sieves, achieving reproducible yields of 85% .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

  • Elemental Analysis : Confirm Br content (theoretical: 57.5%) via combustion analysis .
  • MS/IR Spectroscopy : Identify molecular ion peaks (m/z 277.94 for [M⁺]) and carbonyl stretches (~1740 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., 4-(bromomethyl)-N-alkylbenzamides) to confirm regiochemistry .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (EWGs) on the benzoyl ring (e.g., -NO₂) increase electrophilicity, accelerating nucleophilic attacks. Conversely, electron-donating groups (EDGs, e.g., -OCH₃) reduce reactivity.
Example : In Suzuki-Miyaura couplings, bromomethyl groups exhibit higher oxidative addition rates with Pd(0) catalysts compared to chloromethyl analogs due to better leaving-group ability .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

Basic Research Question

  • Stabilization : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical degradation .
  • Packaging : Use flame-sealed ampoules under argon to exclude moisture and oxygen .
  • Quality Control : Periodically test for hydrolysis products (e.g., 4-bromomethylbenzoic acid) via FTIR or LC-MS .

Q. How can computational modeling predict the toxicity profile of this compound?

Advanced Research Question

  • QSAR Models : Predict acute toxicity (e.g., LD₅₀) using parameters like logP (calculated: ~3.2) and molecular volume .
  • Docking Studies : Simulate interactions with biomolecules (e.g., cytochrome P450 enzymes) to assess metabolic pathways and genotoxic potential .

Properties

IUPAC Name

4-(bromomethyl)benzoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGJYAPDGKPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405113
Record name 4-Bromomethyl benzoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-07-3
Record name 4-Bromomethyl benzoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl benzoyl bromide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromomethyl benzoyl bromide
4-Bromomethyl benzoyl bromide
4-Bromomethyl benzoyl bromide
4-Bromomethyl benzoyl bromide
4-Bromomethyl benzoyl bromide
4-Bromomethyl benzoyl bromide

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